![molecular formula C4H3ClN2O B1368392 5-Chloro-2-hydroxypyrazine CAS No. 89180-45-0](/img/structure/B1368392.png)
5-Chloro-2-hydroxypyrazine
Overview
Description
5-Chloro-2-hydroxypyrazine acts as a donor ligand and exists in zwitterionic form, i.e. 5-chloropyridinium-2-olate in copper complexes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxypyrazine is represented by the formula C4H3ClN2O . The InChI code for the compound is 1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H, (H,7,8) .Physical And Chemical Properties Analysis
5-Chloro-2-hydroxypyrazine has a molecular weight of 130.532 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 419.6±40.0 °C at 760 mmHg . The melting point is 138-140 °C .Scientific Research Applications
Pharmaceutical Synthesis
5-Chloro-2-hydroxypyrazine: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure, containing both a chlorine atom and a hydroxypyrazine moiety, makes it a valuable building block for constructing complex molecules. It is particularly useful in synthesizing derivatives that exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Antimycobacterial Agents
Research has shown that compounds derived from 5-Chloro-2-hydroxypyrazine can inhibit mycobacterial fatty acid synthase I, which is crucial for the survival of Mycobacterium tuberculosis. This makes it a potential candidate for developing new antimycobacterial drugs, especially in the fight against tuberculosis .
Analytical Chemistry
In analytical chemistry, 5-Chloro-2-hydroxypyrazine can be used as a standard or reagent in various analytical methods. Its distinct spectroscopic properties allow it to be used in NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .
Safety And Hazards
5-Chloro-2-hydroxypyrazine is harmful if swallowed or inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5-chloro-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQIKXKJHKXJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563892 | |
Record name | 5-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxypyrazine | |
CAS RN |
89180-45-0 | |
Record name | 5-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-hydroxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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